6-β-Hydroxycortisol Sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

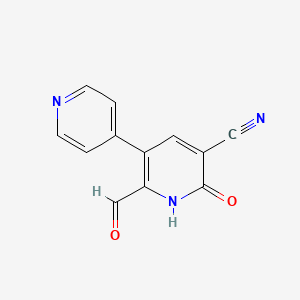

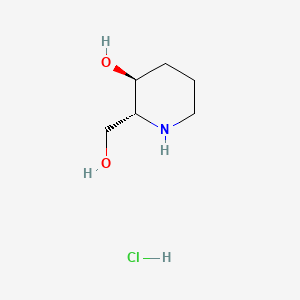

6-β-Hydroxycortisol Sulfate is used in the synthesis of corticosteroids in human blood . It serves as a substrate for the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins (MATE1 and MATE-2K) . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6β-hydroxysteroid dehydrogenase (CYP3A4) .

Wissenschaftliche Forschungsanwendungen

Biomarker for CYP3A4 Activity

The ratio of 6-β-Hydroxycortisol to cortisol in plasma can be used as a biomarker to reflect CYP3A4 activity . CYP3A4 is the most abundant cytochrome P450 isoform and participates in the metabolic breakdown of most clinically used drugs . The large interindividual variabilities regarding the expression of CYP3A lead to different pharmacodynamic effects and adverse outcomes .

Determination of CYP3A Inhibitory Effect

The validated method of determining the ratio of 6-β-Hydroxycortisol to cortisol was applied to evaluate the inhibitory effect of voriconazole to CYP3A . This is particularly important in drug interaction studies and personalized medicine.

Clinical Diagnosis

The determination of free cortisol and its metabolites, including 6-β-Hydroxycortisol, in human urine has applications in clinical diagnosis . This analytical approach could be more appropriate than commonly used determination of urinary free cortisol collected in 24-h urine .

Anti-Doping Control

The developed method for the determination of cortisol and its metabolites in urine has been demonstrated as efficient for anti-doping control . This is due to the potential abuse of corticosteroids, which could interfere with the cortisol metabolism, due to negative feedback on the hypothalamus-hypophysis-adrenal axis .

Follow-up of Prednisolone

The method was found to be suitable for the follow-up of prednisolone . This is particularly important considering its pseudo-endogenous origin and correlation with cortisol metabolism .

6. Simultaneous Determination of Urinary Cortisol, Cortisone, and Metabolites A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol, cortisone, 6-β-Hydroxycortisol, and 6-β-Hydroxycortisone . This method can be used in various research and clinical applications.

Wirkmechanismus

Target of Action

The primary target of 6-β-Hydroxycortisol Sulfate is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .

Mode of Action

6-β-Hydroxycortisol Sulfate interacts with its target, the enzyme CYP3A4, to catalyze the formation of 6β-hydroxycortisol from cortisol in the liver and other tissues . This interaction results in the conversion of cortisol to 6β-hydroxycortisol .

Biochemical Pathways

The biochemical pathway affected by 6-β-Hydroxycortisol Sulfate is the cortisol metabolism pathway . The enzyme CYP3A4 catalyzes the formation of 6β-hydroxycortisol from cortisol . The resulting 6β-hydroxycortisol is then excreted in urine . This pathway plays an important role in the metabolism and clearance of cortisol .

Pharmacokinetics

The pharmacokinetics of 6-β-Hydroxycortisol Sulfate involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is known that 6-β-Hydroxycortisol Sulfate is a metabolite of cortisol and is excreted in urine .

Result of Action

The molecular and cellular effects of the action of 6-β-Hydroxycortisol Sulfate involve the metabolism and clearance of cortisol . By converting cortisol to 6β-hydroxycortisol, this compound plays a role in regulating cortisol levels in the body .

Action Environment

The action, efficacy, and stability of 6-β-Hydroxycortisol Sulfate can be influenced by various environmental factors. For instance, drugs that induce or inhibit CYP3A4 can affect cortisol metabolism by accelerating or slowing down the conversion of cortisol to 6β-hydroxycortisol .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 6-β-Hydroxycortisol Sulfate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the desired functional groups.", "Starting Materials": [ "Cortisol", "Sulfur trioxide", "Pyridine", "Methanol", "Acetic anhydride", "Triethylamine", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate" ], "Reaction": [ "Cortisol is first converted to its 21-acetate derivative using acetic anhydride and triethylamine as a catalyst.", "The 21-acetate derivative is then treated with methanesulfonic acid to remove the 17-hydroxyl group, forming 6-β-hydroxycortisol.", "6-β-hydroxycortisol is then reacted with sulfur trioxide and pyridine to form the corresponding sulfonic acid derivative.", "The sulfonic acid derivative is then treated with sodium hydroxide to form the sodium salt of 6-β-hydroxycortisol sulfate.", "The sodium salt is then purified through recrystallization using methanol and sodium bicarbonate as solvents." ] } | |

CAS-Nummer |

53587-06-7 |

Produktname |

6-β-Hydroxycortisol Sulfate |

Molekularformel |

C21H30O9S |

Molekulargewicht |

458.522 |

IUPAC-Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

DHXWQUUKVSNJDI-UJXAPRPESA-N |

SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O |

Synonyme |

6-β-Hydroxycortisol Monosulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)